molecular formula C8H11NO3 B13483217 4-[(Aminooxy)methyl]-3-methoxyphenol

4-[(Aminooxy)methyl]-3-methoxyphenol

Cat. No.: B13483217
M. Wt: 169.18 g/mol
InChI Key: OAJQXRQWWFBWSL-UHFFFAOYSA-N
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Description

4-[(Aminooxy)methyl]-3-methoxyphenol is a chemical compound that has garnered interest due to its unique structure and reactivity. This compound features an aminooxy group attached to a methoxyphenol backbone, making it a versatile reagent in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Aminooxy)methyl]-3-methoxyphenol typically involves the introduction of the aminooxy group to a methoxyphenol derivative. One common method is the oxime formation reaction, where an aminooxy group reacts with an aldehyde or ketone to form an oxime bond. This reaction is usually carried out in aqueous media and can be catalyzed by aniline or phenylenediamine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxime formation reactions using optimized conditions to ensure high yield and purity. The use of preactivated reagents and controlled reaction environments can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(Aminooxy)methyl]-3-methoxyphenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxime derivatives, reduced aldehydes or ketones, and substituted phenol compounds .

Mechanism of Action

The mechanism of action of 4-[(Aminooxy)methyl]-3-methoxyphenol involves its reactivity with carbonyl groups. The aminooxy group forms a stable oxime bond with aldehydes and ketones, making it a valuable tool for bioconjugation and crosslinking applications. This reactivity is facilitated by the nucleophilic nature of the aminooxy group and the electrophilic nature of carbonyl compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Aminooxy)methyl]-3-methoxyphenol is unique due to its specific structure, which combines the reactivity of the aminooxy group with the stability and versatility of the methoxyphenol backbone. This combination allows for a wide range of applications in different fields, making it a valuable compound for scientific research and industrial use .

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

4-(aminooxymethyl)-3-methoxyphenol

InChI

InChI=1S/C8H11NO3/c1-11-8-4-7(10)3-2-6(8)5-12-9/h2-4,10H,5,9H2,1H3

InChI Key

OAJQXRQWWFBWSL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)O)CON

Origin of Product

United States

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